molecular formula C34H31F3N2O3 B611601 Usistapide CAS No. 403989-79-7

Usistapide

Cat. No.: B611601
CAS No.: 403989-79-7
M. Wt: 572.6 g/mol
InChI Key: WSYALRNYQFNNGP-WJOKGBTCSA-N
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Preparation Methods

The synthetic routes and industrial production methods for Usistapide are not extensively documented in publicly available sources. it is known that the compound has a chemical formula of C34H31F3N2O3 and a molecular weight of 572.628

Chemical Reactions Analysis

Usistapide, being an organic compound, can undergo various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Usistapide is unique in its specific inhibition of MTTP. Similar compounds include other MTTP inhibitors, such as lomitapide and dirlotapide. These compounds also target MTTP but may differ in their chemical structures, pharmacokinetics, and clinical applications. For example:

    Lomitapide: Another MTTP inhibitor used to treat homozygous familial hypercholesterolemia.

    Dirlotapide: An MTTP inhibitor used in veterinary medicine to manage obesity in dogs.

Properties

CAS No.

403989-79-7

Molecular Formula

C34H31F3N2O3

Molecular Weight

572.6 g/mol

IUPAC Name

methyl (2R)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate

InChI

InChI=1S/C34H31F3N2O3/c1-42-33(41)31(26-7-3-2-4-8-26)39-21-19-24(20-22-39)23-13-17-28(18-14-23)38-32(40)30-10-6-5-9-29(30)25-11-15-27(16-12-25)34(35,36)37/h2-18,24,31H,19-22H2,1H3,(H,38,40)/t31-/m1/s1

InChI Key

WSYALRNYQFNNGP-WJOKGBTCSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=CC=CC=C1)N2CCC(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C5=CC=C(C=C5)C(F)(F)F

SMILES

O=C(NC1=CC=C(C2CCN([C@@H](C(OC)=O)C3=CC=CC=C3)CC2)C=C1)C4=CC=CC=C4C5=CC=C(C(F)(F)F)C=C5

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N2CCC(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C5=CC=C(C=C5)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-16269110, JNJ16269110, JNJ 16269110, R256918, R 256918, R-256918, Usistapide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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